molecular formula C17H29NO4 B12109805 2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate

2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate

Cat. No.: B12109805
M. Wt: 311.4 g/mol
InChI Key: UBSBRZXAXWQMHE-UHFFFAOYSA-N
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Description

2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate is a spirocyclic chemical building block designed for research and development, particularly in medicinal chemistry. Spirocyclic scaffolds like this one are of significant interest in drug discovery due to their three-dimensionality and structural rigidity, which can lead to improved binding selectivity and enhanced physicochemical properties compared to flat aromatic structures . This compound serves as a versatile synthetic intermediate. The tert-butyl group acts as a common protecting group for amines (Boc), while the ethyl ester can be manipulated through hydrolysis or transesterification, allowing researchers to diversify the structure for creating targeted compound libraries . Research into similar azaspiro[4.5]decane frameworks has demonstrated their value as core structures in the development of novel therapeutics. For instance, such spirocyclic amines have been utilized as key peripheries in modifying fluoroquinolone antibiotics, leading to new candidates with potent activity against drug-resistant bacterial strains . Furthermore, spirothiazolidinone derivatives built on a related spiro[4.5]decane system have been identified as promising fusion inhibitors against the influenza A/H3N2 virus, targeting the viral hemagglutinin protein . The synthetic route for related spiro[4.5]decane compounds often involves cyclization reactions, such as the use of lithium diisopropylamide (LDA) to facilitate ring formation, followed by various steps to introduce different carboxylate protecting groups like ethyl and tert-butyl esters . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

2-O-tert-butyl 8-O-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate

InChI

InChI=1S/C17H29NO4/c1-5-21-14(19)13-6-8-17(9-7-13)10-11-18(12-17)15(20)22-16(2,3)4/h13H,5-12H2,1-4H3

InChI Key

UBSBRZXAXWQMHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, reduction could produce alcohols, and substitution reactions might introduce new functional groups such as halides or amines .

Scientific Research Applications

2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate exerts its effects is not fully understood. its molecular structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or van der Waals forces. These interactions could modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related spiro compounds and their distinguishing features:

Compound Name CAS No. Key Structural Features Differences from Target Compound References
6-tert-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate 2055841-96-6 Smaller spiro system ([3.4]octane), tert-butyl and ethyl esters Reduced ring size (6-membered vs. 10-membered), altered conformational flexibility
8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate 1363210-32-5 Double bond at C1-C2 (dec-1-ene), methyl ester at position 2 Increased rigidity due to unsaturation; methyl vs. ethyl ester at position 2
8-tert-Butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate 1259040-07-7 Two nitrogen atoms (2,8-diazaspiro), benzyl substituent at position 2 Additional nitrogen and bulky benzyl group; altered electronic properties
2-(tert-Butyl) 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate 1822453-48-4 Diazaspiro system, esters at positions 2 and 3 Ester group placement (positions 2/3 vs. 2/8); spatial arrangement differences
2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid N/A Carboxylic acid at position 8 instead of ethyl ester Acidic functional group enhances polarity and hydrogen-bonding capacity

Physicochemical and Functional Comparisons

Tert-butyl esters generally improve hydrolytic stability . Benzyl and Diazaspiro Modifications: The benzyl group in CAS: 1259040-07-7 adds aromaticity and hydrophobicity, which may enhance blood-brain barrier penetration. Diazaspiro systems (e.g., CAS: 2028341-89-9) introduce basic nitrogen atoms, altering pH-dependent solubility and binding to ion channels .

Functional Group Replacements

  • Replacing an ester with a carboxylic acid (CAS: 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid) increases polarity and acidity, making the compound more suitable for salt formation or ionic interactions in drug design .

Biological Activity

2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate, with the chemical formula C17H29NO4 and CAS number 1638765-40-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 311.42 g/mol
  • IUPAC Name : 2-(tert-butyl) 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate
  • Purity : Typically around 97% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The compound may protect cells from oxidative stress by scavenging free radicals.
  • Cytoprotective Effects : It has been noted for potential protective effects against cellular damage caused by reactive oxygen species (ROS) .

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Neuroprotective Properties : Some studies suggest that derivatives of azaspiro compounds can have neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Effects : Compounds similar to 2-tert-butyl 8-ethyl 2-azaspiro[4.5]decane derivatives have shown promise in reducing inflammation in various models .
  • Anticancer Potential : Initial findings indicate that azaspiro compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
NeuroprotectiveModulation of neurotransmitter systems
Anti-inflammatoryReduction in inflammatory markers
AnticancerInduction of apoptosis in cancer cells

Case Study: Neuroprotection

In a study examining the neuroprotective effects of azaspiro compounds, researchers found that treatment with derivatives similar to 2-tert-butyl 8-ethyl 2-azaspiro[4.5]decane resulted in significant reductions in neuronal cell death following oxidative stress exposure. The mechanism was linked to enhanced expression of antioxidant enzymes and decreased levels of lipid peroxidation products .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of azaspiro compounds, revealing that these compounds could effectively inhibit the growth of various cancer cell lines. The study highlighted that the mechanism involved the activation of apoptotic pathways, suggesting a promising avenue for cancer therapy development .

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
N-Boc-piperidine derivativesStabilize azaspiro core during cyclization
Ethyl carboxylate-protected aminesEnable regioselective esterification

Q. Table 2. Computational Parameters for Conformational Analysis

MethodBasis SetKey Output (e.g., ΔG, kcal/mol)Application Example
HF/3-21G3-21GRing puckering anglesN-prenyl derivatives
MP2/6-311G6-311GTorsional energy barriersMethylated allyl groups

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